2-Acetamido-1,2-Dideoxynojirmycin

Descripción general

Descripción

Acetamidodideoxynojirimicina: es un derivado de iminos azúcar sintético conocido por sus potentes efectos inhibitorios sobre las glucosidasas, particularmente las hexosaminidasas. Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas en el tratamiento de diversos trastornos de almacenamiento lisosómico y otras enfermedades.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de acetamidodideoxynojirimicina generalmente implica la reducción estereoespecífica de azúcares nitro o azido correspondientes, seguida de acilación. Un método común incluye la reducción de 2-nitro-1,2-dideoxi-D-glucitol a la amina correspondiente, que luego se acetila para producir acetamidodideoxynojirimicina .

Métodos de producción industrial: La producción industrial de acetamidodideoxynojirimicina implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, empleando a menudo técnicas avanzadas como la síntesis de flujo continuo y la cromatografía líquida de alto rendimiento (HPLC) para la purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: La acetamidodideoxynojirimicina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden producir diferentes derivados de amina.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores que se utilizan con frecuencia.

Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de acetamidodideoxynojirimicina, como derivados oxo, derivados de amina e iminos azúcares sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

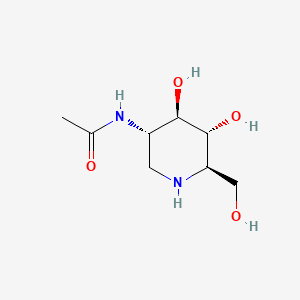

The compound has the chemical formula and features an acetamido group along with two deoxygenated carbon atoms. Its structural similarity to natural sugars allows it to interact with various enzymes involved in carbohydrate metabolism, making it a valuable tool for research and therapeutic applications.

Enzyme Inhibition

One of the primary applications of 2-Acetamido-1,2-Dideoxynojirmycin is its role as an enzyme inhibitor . It has been shown to inhibit several key enzymes:

- α-Glucosidase : This enzyme is crucial for carbohydrate digestion. Inhibition of α-glucosidase can help manage blood sugar levels in diabetic patients by slowing the absorption of carbohydrates.

- β-Glucosidases : These enzymes are involved in lysosomal degradation processes. The inhibition of specific β-glucosidases may have implications for treating lysosomal storage disorders.

- Hexosaminidases : this compound selectively inhibits certain isoforms of hexosaminidases, which are important in the metabolism of glycoproteins and glycolipids. This property suggests potential therapeutic applications in treating glycosylation disorders and certain cancers .

Therapeutic Applications

The compound's ability to inhibit glycosidases positions it as a candidate for various therapeutic applications:

- Diabetes Management : By inhibiting α-glucosidase, this compound may help regulate blood glucose levels, making it a potential adjunct therapy for diabetes.

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties by disrupting the cell wall synthesis or carbohydrate metabolism in certain bacteria and fungi. This opens avenues for exploring its use in treating infections.

- Cancer Treatment : Its selective inhibition of hexosaminidases could be leveraged in cancer therapies where glycosylation plays a role in tumor progression .

Structural Studies and Mechanisms

Structural analyses using techniques such as X-ray crystallography have provided insights into how this compound binds to its target enzymes. These studies reveal its competitive inhibition mechanism, which is vital for optimizing its use in drug development .

Comparative Analysis with Related Compounds

The following table outlines some compounds related to this compound, highlighting their structural similarities and biological activities:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-Acetylglucosamine | Similar backbone | Natural substrate for glycosylation |

| 1-Deoxynojirimycin | Lacks acetamido group | Inhibitor of glycosidases |

| 2-Acetamido-1-deoxy-1-nojirimycin | One less deoxygenated | Selective hexosaminidase inhibitor |

What distinguishes 2-Acetamido-1,2-Dideoxynojirimycin is its dual inhibition capability against specific hexosaminidases while maintaining favorable pharmacokinetic properties due to its unique structural modifications.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of 2-Acetamido-1,2-Dideoxynojirimycin:

- Inhibition Studies : Research has demonstrated that this compound exhibits strong inhibitory effects on α-N-acetyl-galactosaminidases with sub-micromolar inhibitory constants (K_i), indicating its potential as a therapeutic agent .

- Genetic Disease Applications : In a study involving genetic testing for Sanfilippo syndrome (a type of mucopolysaccharidosis), the compound's interactions with specific enzymes were crucial for understanding the disease's biochemical basis and developing targeted therapies .

- Structure-Activity Relationship Analysis : Detailed structural studies have elucidated how variations in the compound's structure influence its binding affinity and inhibitory potency against various enzymes, guiding future drug design efforts .

Mecanismo De Acción

La acetamidodideoxynojirimicina ejerce sus efectos al imitar el estado de transición de los sustratos de glucosidasa, inhibiendo así estas enzimas. Se une al sitio activo de las glucosidasas, evitando la hidrólisis de los enlaces glucosídicos. Esta inhibición afecta varias vías moleculares, particularmente aquellas que involucran el metabolismo de glicoproteínas y glicolípidos.

Comparación Con Compuestos Similares

Compuestos similares:

Deoxynojirimicina: Otro iminos azúcar con propiedades inhibitorias de glucosidasa similares.

Miglitol: Un derivado utilizado como agente antidiabético.

Voglibose: Otro inhibidor de glucosidasa utilizado en el manejo de la diabetes.

Singularidad: La acetamidodideoxynojirimicina es única debido a sus efectos inhibitorios específicos sobre las hexosaminidasas y sus posibles aplicaciones terapéuticas en trastornos de almacenamiento lisosómico. Sus modificaciones estructurales mejoran su selectividad y potencia en comparación con otros iminos azúcares.

Actividad Biológica

2-Acetamido-1,2-Dideoxynojirimycin (ADNJ) is a synthetic iminosugar compound recognized for its significant biological activity, particularly as an inhibitor of glycosidases. It exhibits potential therapeutic applications in managing metabolic disorders and infections due to its ability to interact with various enzymes involved in carbohydrate metabolism.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₆N₂O₄

- Structural Features : Contains an acetamido group and two deoxygenated carbon atoms, classifying it as an iminosugar. This structural modification enhances its interaction with glycosidases compared to natural sugars.

Enzyme Inhibition

ADNJ primarily acts as a competitive inhibitor of several glycosidases, which are enzymes that cleave glycosidic bonds in carbohydrates. The compound has shown effectiveness against:

- α-glucosidase : Inhibiting this enzyme can help manage blood sugar levels, making it a candidate for diabetes treatment.

- β-glucosidases : Targeting these enzymes may have implications for lysosomal storage disorders.

- Hexosaminidases : ADNJ selectively inhibits specific isoforms of hexosaminidases, which are crucial in the metabolism of glycoproteins and glycolipids, showing potential in treating glycosylation disorders and certain cancers .

Antimicrobial Properties

Research indicates that ADNJ possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi by interfering with their cell wall synthesis or carbohydrate metabolism. This suggests potential applications in treating bacterial and fungal infections.

Studies utilizing X-ray crystallography have elucidated the binding mechanism of ADNJ to its target enzymes. For instance, it has been shown to bind tightly to the active site of glycoside hydrolases, demonstrating a significantly lower dissociation constant () compared to other known inhibitors:

| Inhibitor | (μM) | Binding Affinity |

|---|---|---|

| ADNJ | 3.6 ± 0.3 | High |

| PUGNAc | 6.2 ± 0.1 | Moderate |

| 6AcCAS | 92 ± 5 | Low |

ADNJ's competitive inhibition pattern suggests that it binds at the same site as natural substrates, effectively blocking their access and preventing enzymatic activity .

Case Study 1: Mucopolysaccharidosis III (MPS III)

A study highlighted the use of ADNJ in the context of MPS III, a disorder characterized by the accumulation of glycosaminoglycans due to enzyme deficiencies. The compound demonstrated a significant ability to inhibit β-N-acetylglucosaminidase activity, which is crucial for managing symptoms associated with this condition .

Case Study 2: Antimicrobial Efficacy

In another investigation, ADNJ was tested against various bacterial strains. Results indicated that it effectively inhibited growth by disrupting carbohydrate metabolism pathways essential for bacterial survival. This opens avenues for developing new antimicrobial therapies based on its structure and mechanism.

Propiedades

IUPAC Name |

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAQQUMMCVTAV-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909404 | |

| Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105265-96-1 | |

| Record name | 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.